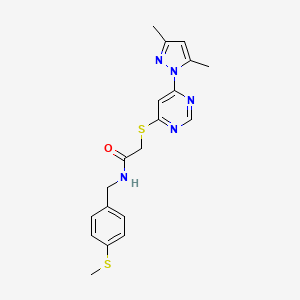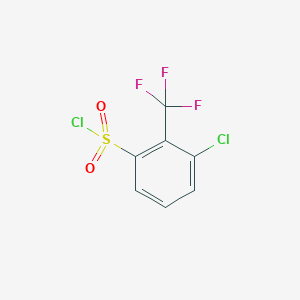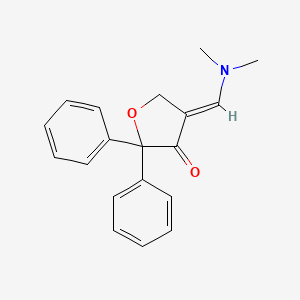![molecular formula C20H22N4 B2803325 11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849030-20-2](/img/structure/B2803325.png)
11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline alkaloids, which include compounds similar to the one you’re interested in, are a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Isoquinolines can be synthesized through various methods. For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system .Chemical Reactions Analysis
Isoquinolines can undergo various chemical reactions. For instance, aromatic and heteroaromatic ketoximes can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of [RuCl2(p-cymene)]2 and NaOAc to give isoquinoline derivatives .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Isoquinoline derivatives are pivotal in the synthesis of various fused ring systems, offering a versatile framework for chemical reactions. For example, reactions involving isocoumarin derivatives with nitrogen nucleophiles have led to the creation of isoquino[1,2-b]quinazolines and other systems, showcasing the potential for generating diverse molecular architectures (Deady, Loria, & Quazi, 1996). Similarly, the synthesis of N-substituted benzimidazo[2,1-a]-isoquinoline derivatives highlights the adaptability of these frameworks in producing compounds with varied functional groups and potential applications, including fluorescence properties (Yagi, Oomori, & Okazaki, 1969).
Photophysical Properties
The spectral properties of certain benzimidazoisoquinoline derivatives have been explored, revealing their potential as fluorescent markers. These compounds demonstrate bright fluorescence across different mediums, which is crucial for applications in biomedical imaging and fluorescent markers (Galunov et al., 2003). This research underscores the utility of these compounds in developing optical materials and tools for biological studies.
Antitumor Activities
The exploration of isoquinoline derivatives for anticancer applications has yielded promising results. Novel syntheses of compounds within this family have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into the development of potential anticancer agents. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have shown satisfactory in vitro activity against hepatocellular carcinoma and breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Mahmoud et al., 2018).
Insecticidal Properties
Research on partially hydrogenated isoquinolines has also identified their potential as insecticides. Synthesis and toxicological evaluation of new isoquinoline derivatives against Aphis gossypii have shown that these compounds exhibit varying levels of toxicological activity, with some showing higher activity than traditional insecticides (Bakhite et al., 2022). This suggests their applicability in agricultural pest management strategies.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
11-(2-methylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)12-22-19-15-8-4-3-7-14(15)16(11-21)20-23-17-9-5-6-10-18(17)24(19)20/h5-6,9-10,13,22H,3-4,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDHWKJAGOYMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)
![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)


![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2803259.png)

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2803265.png)